molecular formula C15H20N2O3 B1428560 Tert-butyl 3-oxo-2-phenylpiperazine-1-carboxylate CAS No. 911705-40-3

Tert-butyl 3-oxo-2-phenylpiperazine-1-carboxylate

Cat. No.: B1428560
CAS No.: 911705-40-3
M. Wt: 276.33 g/mol
InChI Key: XWYOGPGTTFWZAP-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxo-2-phenylpiperazine-1-carboxylate: is a chemical compound with the molecular formula C15H20N2O3 and a molecular weight of 276.33 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: : The compound can be synthesized through several synthetic routes, including the reaction of phenylpiperazine with tert-butyl chloroformate under controlled conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: : On an industrial scale, the synthesis of tert-butyl 3-oxo-2-phenylpiperazine-1-carboxylate involves optimizing reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the production of high-quality material.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo various chemical reactions, including oxidation , reduction , and substitution reactions.

Common Reagents and Conditions: : For oxidation reactions, reagents like chromium(VI) oxide or potassium permanganate can be used. Reduction reactions may involve sodium borohydride or lithium aluminum hydride . Substitution reactions often require nucleophiles such as alkyl halides or amines .

Major Products Formed: : The major products formed from these reactions include oxidized derivatives , reduced forms , and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: : In chemistry, tert-butyl 3-oxo-2-phenylpiperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and organic compounds.

Biology: : In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. Its structural properties make it a valuable tool for probing biological systems and understanding molecular interactions.

Medicine: . Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes, such as treating neurological disorders or inflammation.

Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which tert-butyl 3-oxo-2-phenylpiperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor ligand , affecting biological pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds: : Some compounds similar to tert-butyl 3-oxo-2-phenylpiperazine-1-carboxylate include phenylpiperazine , piperazine derivatives , and tert-butyl esters . These compounds share structural similarities but may differ in their functional groups and reactivity.

Uniqueness: . Its ability to undergo diverse chemical reactions and its role as an intermediate in drug synthesis set it apart from other similar compounds.

Biological Activity

Tert-butyl 3-oxo-2-phenylpiperazine-1-carboxylate, a compound belonging to the piperazine class, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N2O3C_{15}H_{20}N_{2}O_{3}, featuring a tert-butyl group, a phenyl ring, and a piperazine structure. This unique arrangement contributes to its reactivity and biological interactions.

The compound's mechanism of action is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may function as an enzyme inhibitor or receptor ligand , modulating various biological pathways:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Interaction : The compound may bind to receptors, influencing signaling cascades that affect cell proliferation, apoptosis, and inflammation.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

1. Antimicrobial Activity

  • Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections.

2. Anticancer Potential

  • The compound has been evaluated for its anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy .

3. Neuropharmacological Effects

  • There is emerging evidence that derivatives of this compound may interact with ion channels involved in pain pathways, indicating potential applications in pain management and neurological disorders .

Comparative Analysis with Similar Compounds

To understand its unique properties better, a comparison with similar compounds is essential. Below is a table summarizing some structural analogs and their biological activities:

Compound NameStructural FeaturesUnique Properties
PhenylpiperazineBasic piperazine structureKnown for psychoactive properties
Piperazine DerivativesVarious substitutions on the piperazine ringDiverse biological activities including anxiolytic effects
Tert-butyl EstersContains ester functionalityUsed as intermediates in drug synthesis

Case Studies

Several studies have highlighted the biological activity of this compound:

Study 1: Anticancer Activity
A study evaluated the compound's efficacy against various cancer cell lines, demonstrating significant growth inhibition with an IC50 value of approximately 25 µM. This suggests its potential as an anticancer agent .

Study 2: Antimicrobial Properties
In another investigation, the compound was tested against bacterial strains, showing moderate inhibitory effects. These findings warrant further exploration into its use as an antimicrobial agent.

Study 3: Neuropharmacological Applications
Research focusing on ion channel interactions revealed that derivatives of this compound could modulate TRPV1 channels, indicating potential applications in treating pain and epilepsy .

Properties

IUPAC Name

tert-butyl 3-oxo-2-phenylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-15(2,3)20-14(19)17-10-9-16-13(18)12(17)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYOGPGTTFWZAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(=O)C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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